2-Benzyloxy-5-bromobenzaldehyde oxime
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for 2-benzyloxy-5-bromobenzaldehyde oxime is 5-bromo-2-(benzyloxy)benzaldehyde oxime . This nomenclature follows IUPAC rules by prioritizing the oxime functional group (-CH=N-OH) as the principal characteristic, followed by the bromo substituent at position 5 and the benzyloxy group at position 2 on the benzene ring. The parent structure is derived from benzaldehyde, with modifications at the 2- and 5-positions. The oxime group replaces the aldehyde’s terminal oxygen with a hydroxylimino moiety, resulting in the suffix -aldehyde oxime.
The compound’s CAS registry number is not explicitly listed in available sources, but its structural relationship to 2-(benzyloxy)-5-bromobenzaldehyde (CAS 121124-94-5) suggests that the oxime derivative would follow analogous numbering conventions.
Molecular Architecture: Benzyloxy-Bromobenzaldehyde Core Modifications
The molecular framework of this compound consists of a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a bromine atom at position 5, and an oxime functional group (-CH=N-OH) at position 1 (Table 1).
Table 1: Molecular Properties of this compound and Parent Aldehyde
| Property | This compound | 2-Benzyloxy-5-bromobenzaldehyde (Parent) |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂O₂ | C₁₄H₁₁BrO₂ |
| Molecular Weight (g/mol) | 307.16 | 291.14 |
| Functional Groups | Oxime, benzyloxy, bromo | Aldehyde, benzyloxy, bromo |
The benzyloxy group introduces steric bulk and electron-donating effects via the ether linkage, while the bromine atom exerts an electron-withdrawing influence. The oxime group adds hydrogen-bonding capability and nucleophilic reactivity due to the hydroxylamine moiety.
Oxime Functional Group Configuration (E/Z Isomerism)
The oxime group exists as two stereoisomers: the E (anti) and Z (syn) configurations, determined by the relative positions of the hydroxyl group and benzene ring. For this compound, the equilibrium between isomers depends on synthesis conditions and solvent polarity.
Table 2: Characteristics of E/Z Isomers in Oximes
| Isomer | Orientation of -OH Relative to Benzene Ring | Stability |
|---|---|---|
| E | Opposite | Favored in polar solvents |
| Z | Same | Favored in nonpolar media |
In the solid state, the E isomer is typically more stable due to reduced steric hindrance between the hydroxyl group and adjacent substituents. Spectroscopic techniques such as NMR and IR can distinguish these isomers: the E isomer exhibits a lower-field chemical shift for the hydroxyl proton (δ 10–12 ppm) compared to the Z form (δ 8–9 ppm).
Comparative Analysis with Parent Aldehyde (2-Benzyloxy-5-bromobenzaldehyde)
The conversion of 2-benzyloxy-5-bromobenzaldehyde to its oxime derivative alters physicochemical and reactivity profiles:
- Solubility : The oxime’s hydroxyl group enhances water solubility relative to the parent aldehyde, which is predominantly soluble in organic solvents like dichloromethane.
- Reactivity : The oxime undergoes nucleophilic addition reactions at the imine carbon, whereas the aldehyde participates in electrophilic substitutions. For example, the oxime can form metal complexes (e.g., with Cu²⁺ or Fe³⁺), a property absent in the parent compound.
- Thermal Stability : Oximes generally exhibit lower thermal stability than aldehydes due to the labile N-O bond. Differential scanning calorimetry (DSC) would likely show decomposition exotherms at lower temperatures for the oxime.
Structural Comparison :
- The parent aldehyde’s SMILES:
O=CC1=CC(Br)=CC=C1OCC2=CC=CC=C2. - The oxime derivative’s SMILES:
N=CC1=CC(Br)=CC=C1OCC2=CC=CC=C2O.
The addition of the oxime group introduces a planar imine bond, altering conjugation across the benzene ring and affecting UV-Vis absorption maxima.
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12BrNO2/c15-13-6-7-14(12(8-13)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI Key |
AKFXJTCWXMMJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties Comparison
A comparative analysis of 2-Benzyloxy-5-bromobenzaldehyde oxime with structurally similar benzaldehyde oxime derivatives is presented below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Density (g·cm⁻³) | Decomposition Temperature (°C) |
|---|---|---|---|---|---|
| This compound | 2-benzyloxy, 5-bromo | C₁₄H₁₂BrNO₂ | 306.16 | 1.675 | Not reported |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | 3-bromo, 4-hydroxy, 5-methoxy | C₈H₈BrNO₃ | 246.06 | Not reported | Not reported |
| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime | 3-bromo, 4-ethoxy, 5-methoxy | C₁₀H₁₂BrNO₃ | 274.11 | Not reported | Not reported |
| Benzaldehyde,2-hydroxy-5-nitro-, oxime | 2-hydroxy, 5-nitro | C₇H₆N₂O₄ | 182.13 | 1.51 | Not reported |
| 2-Hydroxy-3-chloro-5-(tetramethylbutyl)benzaldehyde oxime | 2-hydroxy, 3-chloro, 5-tetramethylbutyl | C₁₅H₂₂ClNO₂ | 283.79 | Not reported | Not reported |
| Di(1H-tetrazol-5-yl)methanone oxime | Tetrazole-based backbone | C₂HN₈O | Not reported | Not reported | 288.7 |
| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | Tetrazole-based backbone | C₂H₂N₁₀O | Not reported | Not reported | 247.6 |
Key Observations :
- Density : The target compound (1.675 g·cm⁻³) exhibits a higher density than 2-hydroxy-5-nitrobenzaldehyde oxime (1.51 g·cm⁻³), likely due to efficient crystal packing from its bulky benzyloxy group .
- Molecular Weight : Brominated derivatives (e.g., 246–306 g/mol) generally have higher molecular weights compared to nitro- or chloro-substituted analogs (182–283 g/mol) .
Thermal Stability and Decomposition
Thermal stability varies significantly among oxime derivatives. These higher stabilities are attributed to extensive intramolecular hydrogen bonding, which is less pronounced in the target compound due to its benzyloxy group .
Preparation Methods
Benzylation of 5-Bromo-2-hydroxybenzaldehyde
The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation.
Procedure :
5-Bromo-2-hydroxybenzaldehyde (1.0 equiv) is treated with benzyl bromide (1.1–1.5 equiv) in the presence of a base (K₂CO₃ or Cs₂CO₃, 1.5–3.0 equiv) in polar aprotic solvents (MeCN or DMF) at 40–80°C for 3–12 hours. The reaction proceeds via deprotonation of the phenolic -OH group, followed by benzylation.
Example :
-
Substrate : 5-Bromo-2-hydroxybenzaldehyde (3.96 g, 20 mmol)
-
Conditions : K₂CO₃ (8.28 g, 60 mmol), Cs₂CO₃ (3.25 g, 10 mmol), benzyl bromide (3.40 g, 20 mmol), MeCN (60 mL), reflux (3 h).
Key Data :
Alternative Protection Strategies
Methoxy-to-hydroxyl deprotection followed by benzylation is less common but feasible. For example, 2-bromo-5-methoxybenzaldehyde can be demethylated using BBr₃ in CH₂Cl₂ at 0–25°C, followed by benzylation as above. This method adds complexity and is rarely utilized for this target compound.
Oximation of 2-Benzyloxy-5-bromobenzaldehyde
Hydroxylamine-Mediated Condensation
The aldehyde is converted to the oxime using hydroxylamine hydrochloride under mild conditions.
Procedure :
2-Benzyloxy-5-bromobenzaldehyde (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.05–1.5 equiv) in ethanol or methanol, often with pyridine (1.5–2.0 equiv) as a base, at 20–40°C for 4–24 hours. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.
Example :
-
Substrate : 2-Benzyloxy-5-bromobenzaldehyde (2.1 g, 10 mmol)
-
Conditions : NH₂OH·HCl (1.59 g, 22.88 mmol), pyridine (2.78 mL, 34.3 mmol), ethanol (20 mL), RT (4 h).
Key Data :
Metal-Catalyzed Methods
Palladium or nickel catalysts enable oxime synthesis under milder conditions, though these are less frequently applied to this substrate. For example, Pd(OAc)₂/Xantphos systems facilitate coupling between aryl halides and oximes at 90°C in toluene. However, direct oximation without metals remains preferred for simplicity.
Comparative Analysis of Methods
Efficiency and Yield
Purification Challenges
Scalability and Industrial Relevance
The two-step process is scalable, with >50 g batches reported. Transitioning to flow chemistry could enhance throughput but remains unexplored in the literature.
Structural Characterization and Validation
Key analytical data for 2-benzyloxy-5-bromobenzaldehyde oxime:
Q & A
Q. What are the recommended synthetic routes for 2-Benzyloxy-5-bromobenzaldehyde oxime?
Methodology :
- Step 1 : Start with 2-hydroxy-5-bromobenzaldehyde . Introduce a benzyloxy group at the 2-position via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Brominate the aldehyde group if necessary, though the 5-position bromine is typically retained.
- Step 3 : Form the oxime by reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. Monitor completion via TLC or NMR .
- Characterization : Use ¹H/¹³C NMR to confirm the oxime formation (C=N-OH peak at ~8-10 ppm) and mass spectrometry for molecular weight validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodology :
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- IR : Confirm C=N (1600–1650 cm⁻¹) and O-H (3200–3500 cm⁻¹) stretches.
- NMR : Analyze coupling patterns to verify substitution positions (e.g., benzyloxy protons at ~4.8–5.2 ppm) .
- Elemental Analysis : Validate empirical formula (C₁₄H₁₁BrNO₂) .
Q. What safety precautions are critical when handling this compound?
Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting bioactivity data in different studies be resolved?
Methodology :
- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).
- Assay Optimization : Use orthogonal assays (e.g., MIC for antimicrobial activity vs. enzyme inhibition for mechanistic studies) .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out isomerism or degradation .
Q. What strategies are effective for studying the compound’s reaction mechanisms (e.g., oxime tautomerism)?
Methodology :
- Computational Modeling : Perform DFT calculations to compare stability of (E)- and (Z)-oxime tautomers .
- Kinetic Studies : Monitor tautomerization rates using variable-temperature NMR or UV-Vis spectroscopy .
- Isolation of Intermediates : Trap reactive intermediates (e.g., nitrile oxides) via in-situ derivatization .
Q. How do substituents (e.g., bromine, benzyloxy) influence biological activity?
Methodology :
Q. What methods are used to assess stability under varying experimental conditions?
Methodology :
Q. How can researchers address low solubility in aqueous media for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
